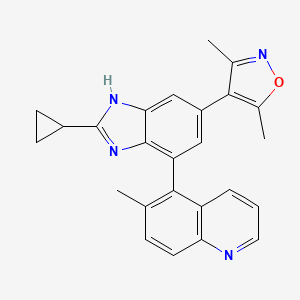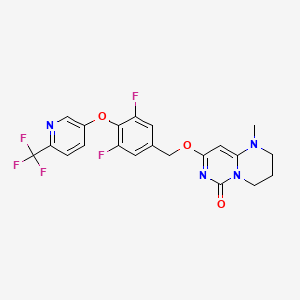
Lp-PLA2-IN-1
描述
Lp-PLA2-IN-1 是一种抑制脂蛋白相关磷脂酶 A2 (Lp-PLA2) 活性的化合物。Lp-PLA2 是一种与动脉粥样硬化斑块形成相关的酶,而动脉粥样硬化斑块与心血管疾病有关。 通过抑制这种酶,this compound 在预防和治疗动脉粥样硬化及相关心血管疾病方面具有潜在的治疗应用 .
准备方法
合成路线和反应条件: Lp-PLA2-IN-1 的合成涉及多个步骤,包括关键中间体的形成及其在特定条件下的后续反应。确切的合成路线和反应条件是专有的,可能因制造商而异。一般来说,合成涉及使用有机溶剂、催化剂和试剂来实现所需的化学转化。
工业生产方法: this compound 的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程可能包括纯化、结晶和质量控制等步骤,以满足监管标准。
化学反应分析
反应类型: Lp-PLA2-IN-1 会经历各种化学反应,包括:
氧化: 涉及添加氧气或去除氢。
还原: 涉及添加氢气或去除氧气。
取代: 涉及用另一个官能团替换一个官能团。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 常用的还原剂包括硼氢化钠和氢化锂铝。
取代: 常用试剂包括卤素和亲核试剂。
形成的主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能会产生氧化衍生物,而还原可能会产生化合物的还原形式。
科学研究应用
Lp-PLA2-IN-1 具有广泛的科学研究应用,包括:
化学: 用作研究 Lp-PLA2 抑制及其对脂质代谢的影响的工具。
生物学: 研究其在调节炎症通路和细胞反应中的作用。
医学: 被探索为预防和治疗动脉粥样硬化和心血管疾病的潜在治疗剂。
工业: 用于开发针对 Lp-PLA2 的诊断试剂盒和治疗制剂。
作用机制
Lp-PLA2-IN-1 通过抑制脂蛋白相关磷脂酶 A2 的活性来发挥作用。 这种酶富含高度动脉粥样硬化性脂蛋白亚类的小密度低密度脂蛋白 (LDL),它易于氧化修饰 . 通过抑制 Lp-PLA2,this compound 阻止了溶血磷脂酰胆碱和其他促炎介质的形成,从而降低了动脉粥样硬化和心血管事件的风险 .
类似化合物:
达拉帕立得: 另一种具有类似治疗应用的 Lp-PLA2 抑制剂.
独特性: this compound 在其特定的分子结构和与 Lp-PLA2 的结合亲和力方面是独一无二的。与其他抑制剂相比,它可能提供独特的药代动力学和药效学特性,使其成为研究和治疗环境中的宝贵工具。
相似化合物的比较
Darapladib: Another Lp-PLA2 inhibitor with similar therapeutic applications.
Rilapladib: A compound that also inhibits Lp-PLA2 and is investigated for its potential in treating atherosclerosis.
Uniqueness: Lp-PLA2-IN-1 is unique in its specific molecular structure and binding affinity for Lp-PLA2. It may offer distinct pharmacokinetic and pharmacodynamic properties compared to other inhibitors, making it a valuable tool in both research and therapeutic contexts.
属性
IUPAC Name |
8-[[3,5-difluoro-4-[6-(trifluoromethyl)pyridin-3-yl]oxyphenyl]methoxy]-1-methyl-3,4-dihydro-2H-pyrimido[1,2-c]pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F5N4O3/c1-29-5-2-6-30-18(29)9-17(28-20(30)31)32-11-12-7-14(22)19(15(23)8-12)33-13-3-4-16(27-10-13)21(24,25)26/h3-4,7-10H,2,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIGPJZJKXZSNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN2C1=CC(=NC2=O)OCC3=CC(=C(C(=C3)F)OC4=CN=C(C=C4)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F5N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

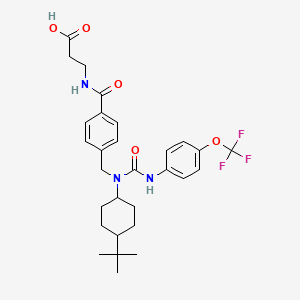

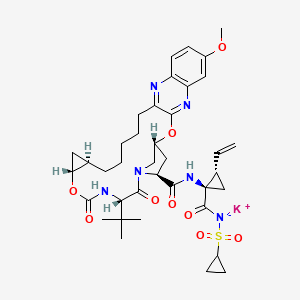
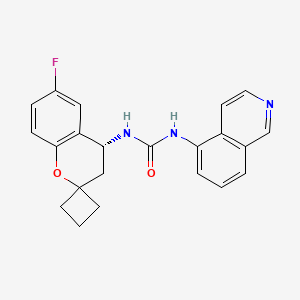
![9-[(4aR,6R,7R,7aR)-7-fluoro-7-methyl-2-oxo-2-propan-2-yloxy-4,4a,6,7a-tetrahydrofuro[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-ethoxypurin-2-amine](/img/structure/B607733.png)
![4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B607734.png)


![6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide](/img/structure/B607742.png)
![N-[(1R)-1-[3-[4-chloro-3-(cyclopropylsulfonylamino)-1-(2,2-difluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2R,4S)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B607743.png)
